molecular formula C6H14O3 B569441 Diglyme-d14 CAS No. 38086-00-9

Diglyme-d14

Cat. No. B569441
CAS RN: 38086-00-9
M. Wt: 148.26
InChI Key: SBZXBUIDTXKZTM-ZLKPZJALSA-N
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Description

Diglyme-d14 is the labelled analogue of Diglyme . It is used as a reaction medium for Grignard and similar synthesis . The molecular formula of Diglyme-d14 is C6D14O3 and it has a molecular weight of 148.26 . It appears as a colorless oily matter .


Synthesis Analysis

Diglyme-d14 can be synthesized through the reaction of diethylene glycol dimethyl ether and deuterium oxide in the presence of a catalyst, such as sodium or potassium hydroxide. Various methods of synthesis, such as heating and sonicating, have been reported in the literature.


Molecular Structure Analysis

The molecular structure of Diglyme-d14 was investigated using 2H solid-state NMR . Two diglyme molecules coordinate to each sodium ion rigidly, except for rotation of the methyl groups at low temperatures below 233 K . At room temperature, diglyme weakly coordinates to a Na ion through one oxygen atom of the ligand and rotates around the O-Na axis .


Chemical Reactions Analysis

Diglyme-d14 is used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient . In the manufacturing step involving diglyme, the carboxylic acid group in P0 is reduced to an alcohol in the presence of sodium borohydride, lewis acid, and diglyme as process solvent .


Physical And Chemical Properties Analysis

Diglyme-d14 is slightly soluble in Chloroform, Methanol . It has a boiling point of 162°C and a melting point of -68°C . The density of Diglyme-d14 is 1.035 g/cm3 .

Scientific Research Applications

  • Battery Technology : Diglyme-d14 plays a significant role in battery technology, particularly in sodium-ion batteries. It forms a ternary intercalation compound with sodium and graphite, enhancing sodium diffusion between graphene layers, crucial for battery performance (Gotoh et al., 2016).

  • Metabolism Studies : It is used in studying the metabolism of bis(2-methoxyethyl)ether (diglyme), especially its effects on liver cells and its potential as a reproductive toxicant (Richards et al., 2005); (Cheever et al., 1989).

  • Emission Reduction in Fuels : Diglyme is investigated for its potential in reducing emissions when added to diesel-biodiesel blends. This research is crucial for developing cleaner, more efficient fuel alternatives (Nabi et al., 2019); (Gill et al., 2012).

  • Nanotechnology : In nanotechnology, diglyme-d14 is used in the synthesis of luminescent gold-thiolate nanoclusters. This research offers insights into the synthesis mechanisms and the interactions between diglyme and gold clusters, which is critical for advancing nanomaterials technology (Wang et al., 2022).

  • Chemical Analysis and Structure : Diglyme forms complexes with elements like molybdenum and tungsten, where its interaction and structural dynamics are of particular interest. Such studies are important in understanding the chemistry of metal-organic complexes (Dreisch et al., 1993).

  • Biomaterials Research : Its application extends to biomaterials research as well, particularly in modifying surfaces for studying cell interactions. This includes the investigation of diglyme plasma polymers on amyloid fibril networks, which is key for developing biomimetic materials (Li et al., 2016).

  • Radiation-Chemical Studies : Diglyme's behavior under radiation, both at room temperature and boiling point, is also studied. This research can provide insights into the stability and transformation of materials under extreme conditions (Ponomarev et al., 2018).

  • Toxicology : Its inhalation toxicity is evaluated to understand the health implications of exposure, especially in industrial settings where such solvents are used (Valentine et al., 1999).

  • Glycol Ether Chemistry : Research on the phase behavior of glyme mixtures with lithium salts, including diglyme, is crucial in understanding solvate formation and ionic interactions, which have applications in battery technology and organometallic chemistry (Henderson, 2006).

Safety And Hazards

Diglyme-d14 is a flammable liquid that may release explosive vapours . For this reason, strict safety measures apply during handling and use . It is recommended to work under a hood, avoid inhaling the substance/mixture, and avoid the generation of vapours/aerosols .

Future Directions

Diglyme-d14 is used as a reference standard for environmental testing . As regulations continue to evolve, the use of Diglyme-d14 in this context may also change . Additionally, current research on Diglyme-d14 is ongoing, and potential future directions in this field are being explored.

properties

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diglyme-d14

Citations

For This Compound
29
Citations
Y Houminer - The Journal of Organic Chemistry, 1980 - ACS Publications
… diglyme-d14 at 170 ± 0.8 C. The chemical shifts of both reactant and products are presented below in upfield or downfield from the diglyme-d14 … A solution of 4 (0.2 M) in diglyme-d14 …
Number of citations: 29 pubs.acs.org
J Goddat, P Datta, AA Grey, JR Carver… - Journal of carbohydrate …, 1993 - Taylor & Francis
The title compound was prepared by first converting trideuteriomethyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside to a 6-bromo-6-deoxy derivative which on elimination by using DBU (1,8-…
Number of citations: 2 www.tandfonline.com
Y Houminer - The Journal of Organic Chemistry, 1985 - ACS Publications
… carried out in diglyme-d14 at concentrations of 0.2 M and were followed by NMR as described previously.1 We shall first discuss the results obtained for the pyrazine derivatives 7 and 8…
Number of citations: 10 pubs.acs.org
H Matuoura, K Fukuhara, H Tamaoki - Journal of Molecular Structure, 1987 - Elsevier
Raman spectra of ethylene glycol dimethyl ether-d 10 and diethylene glycol dimethyl ether-d 14 were measured in the liquid and solid states, and spectral analysis was made on the …
Number of citations: 40 www.sciencedirect.com
JTM van Dijk, SA Steggerda… - Journal of physical …, 1999 - Wiley Online Library
… Tetrahydrofuran-d8 and diglyme-d14 were purchased from Aldrich. Column chromatography was performed on silica gel 60 (230– 400 mesh) obtained from Merck. The NMR samples …
Number of citations: 4 onlinelibrary.wiley.com
BOSTON UNIV MA DEPT OF CHEMISTRY - 1975 - apps.dtic.mil
… For example, 5 Mil of Rh2(C0)4Cl2 affected virtually quantitative reversion to 1 in diglyme-d14 (DG) or diphenylother (DPE) at 140. While nmr analysis indicated a > 95% organic …
Number of citations: 2 apps.dtic.mil
K Gotoh - Batteries & Supercaps, 2021 - Wiley Online Library
Sodium‐ion batteries (NIBs) have received considerable attention as next‐generation batteries that complement or replace the current demand for lithium‐ion batteries. For the …
V PHOTOISOMERIZATION - 1975 - Citeseer
… For example, 5 Mil of Rh2(C0)4Cl2 affected virtually quantitative reversion to 1 in diglyme-d14 (DG) or diphenylother (DPE) at 140. While nmr analysis indicated a > 95% organic …
Number of citations: 2 citeseerx.ist.psu.edu
LA Paquette, MP Trova - Tetrahedron letters, 1986 - Elsevier
Cycloheptene-1,2-dicarboxylic anhydride has been transformed into the 1,4-annulated cyclooctatetraene 1, which in turn was resolved via Its diastereomeric endo-bornyltriazolinedione …
Number of citations: 21 www.sciencedirect.com
ET Samulski - Polymer, 1985 - Elsevier
… The D nmr, spectrum of diglyme-d14 can be described with the IF model (Figure 13) and the model implies that the diglyme chain's P{¢ = 0 } increases by a factor of 6 (relative to the 'free…
Number of citations: 114 www.sciencedirect.com

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